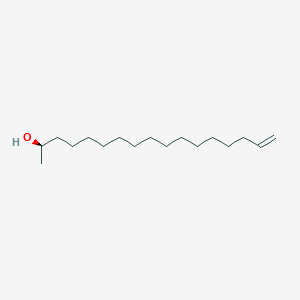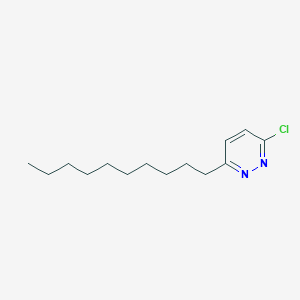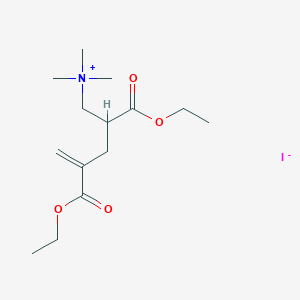![molecular formula C17H12OS4 B14263937 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one CAS No. 157922-70-8](/img/structure/B14263937.png)
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is an organic compound that belongs to the class of dithiolo-dithiine derivatives This compound is characterized by its unique structure, which includes two phenyl groups and a dithiolo-dithiine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,8-diketone ring formation reactions. For instance, the reaction of 1,8-diketones with sulfur sources can lead to the formation of the dithiolo-dithiine core . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one has several scientific research applications:
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one involves its interaction with molecular targets through its dithiolo-dithiine core. This core can participate in redox reactions, which may be crucial for its biological activities. The phenyl groups can also contribute to the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diphenylthieno[2,3-d][1,3]dithiole-2-thione: This compound has a similar dithiolo-dithiine core but includes a thieno ring instead of the phenyl groups.
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound features a dioxine ring in place of the phenyl groups.
Uniqueness
5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one is unique due to its specific combination of phenyl groups and the dithiolo-dithiine core. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Propiedades
Número CAS |
157922-70-8 |
|---|---|
Fórmula molecular |
C17H12OS4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5,6-diphenyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C17H12OS4/c18-17-21-15-16(22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-14H |
Clave InChI |
IQNOBRLDBVPPHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(SC3=C(S2)SC(=O)S3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





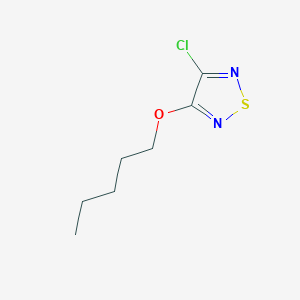
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
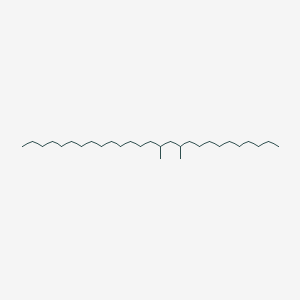
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)


